molecular formula C19H14BrClN2O3 B4161415 METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE

METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE

Cat. No.: B4161415
M. Wt: 433.7 g/mol
InChI Key: KMNXLWQUNGRZAD-UHFFFAOYSA-N
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Description

Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with bromine and chlorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated quinoline derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dehalogenated quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications.

Properties

IUPAC Name

methyl 2-[[6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3/c1-26-18(24)10-22-19(25)14-9-17(12-4-2-3-5-15(12)21)23-16-7-6-11(20)8-13(14)16/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXLWQUNGRZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
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METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE

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